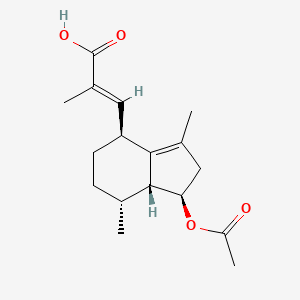
threo-7-O-Methylguaiacylglycerol |A-coniferyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
threo-7-O-Methylguaiacylglycerol |A-coniferyl ether: is a lignan, a type of natural product derived from plants. It is known for its ability to inhibit the production of nitric oxide and exhibits anti-neuroinflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-7-O-Methylguaiacylglycerol |A-coniferyl ether typically involves the use of enzymatic methods, starting from lignin as the raw material . The process is complex and involves multiple steps, including the use of specific enzymes to catalyze the reactions.
Chemical Reactions Analysis
Types of Reactions: threo-7-O-Methylguaiacylglycerol |A-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced forms with varying degrees of activity.
Scientific Research Applications
threo-7-O-Methylguaiacylglycerol |A-coniferyl ether has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of lignans, contributing to the understanding of natural product chemistry.
Biology: The compound’s ability to inhibit nitric oxide production makes it valuable in research related to inflammation and neuroinflammation.
Medicine: Its anti-neuroinflammatory properties suggest potential therapeutic applications in treating neuroinflammatory conditions.
Mechanism of Action
The mechanism of action of threo-7-O-Methylguaiacylglycerol |A-coniferyl ether involves its interaction with molecular targets involved in the production of nitric oxide. By inhibiting these targets, the compound reduces the production of nitric oxide, thereby exhibiting anti-neuroinflammatory effects . The specific pathways and molecular targets involved in this process are still under investigation, but the compound’s ability to modulate these pathways makes it a valuable tool in research.
Comparison with Similar Compounds
- threo-Guaiacylglycerol beta-coniferyl ether
- Glyceryl trioleate
- Glyceryl tristearate
Comparison: threo-7-O-Methylguaiacylglycerol |A-coniferyl ether is unique due to its specific ability to inhibit nitric oxide production and its anti-neuroinflammatory properties. While similar compounds like threo-Guaiacylglycerol beta-coniferyl ether also exhibit anti-inflammatory activities, the specific molecular interactions and pathways involved may differ . Glyceryl trioleate and Glyceryl tristearate, on the other hand, are primarily used in different contexts, such as dietary studies and lipid research .
Properties
IUPAC Name |
4-[(1R,2R)-2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-21(24,20(27-4)15-8-9-16(23)18(13-15)25-2)28-17-10-7-14(6-5-11-22)12-19(17)26-3/h5-10,12-13,20,22-24H,11H2,1-4H3/b6-5+/t20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXDQXGMVOLSGQ-VGKRUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)C=CCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]([C@@H](C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
![(17R)-4'-Chloro-5'-ethyl-9-fluoro-11beta-hydroxy-16beta-methylspiro[androsta-1,4-diene-17,2'(3'H)-furan]-3,3'-dione](/img/structure/B569852.png)
![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aS-(3a-alpha-,4-bta-,5-alpha-,8-](/img/new.no-structure.jpg)





![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)


![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)
